molecular formula C7H13NO B1528765 3-Cyclopropylpyrrolidin-3-ol CAS No. 1493020-19-1

3-Cyclopropylpyrrolidin-3-ol

Cat. No. B1528765
M. Wt: 127.18 g/mol
InChI Key: VDDGQWSGGBMWQU-UHFFFAOYSA-N
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Description

“3-Cyclopropylpyrrolidin-3-ol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a cyclopropyl group attached to the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of “3-Cyclopropylpyrrolidin-3-ol” comprises a pyrrolidine ring and a cyclopropyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Chemistry and Pharmacology

One study reported the synthesis of novel antidepressants acting as partial agonists at α4β2-nicotinic acetylcholine receptors using a 3-pyridyl ether scaffold bearing a cyclopropane-containing side chain. Compounds synthesized demonstrated robust antidepressant-like efficacy and favorable ADMET profiles, indicating their potential as drug candidates (Zhang et al., 2013).

Synthetic Chemistry

Research has developed synthetic methods for 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles using copper-mediated/catalyzed reactions, illustrating the utility of cyclopropyl-containing compounds in generating complex molecular architectures (Toh et al., 2011).

Biosynthesis of Natural Products

Another significant area of application is the biosynthesis of natural products, where cyclopropane, epoxide, and aziridine groups play crucial roles. These structural elements contribute to the antibiotic, antitumor, and various pharmacological activities of natural compounds. The study highlights the importance of understanding the enzymatic chemistry behind the biosynthesis of these small, strained rings for potential therapeutic applications (Thibodeaux et al., 2012).

Drug Molecule Design

The cyclopropyl ring has been increasingly used in drug development due to its ability to enhance potency and reduce off-target effects. A review of cyclopropyl-containing drugs transitioning from preclinical to clinical stages discussed the chemical features contributing to the drugs' properties, underscoring the cyclopropyl fragment's versatility in drug molecule design (Talele, 2016).

Future Directions

The future directions for “3-Cyclopropylpyrrolidin-3-ol” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods and strategies for these types of compounds could be a focus of future research .

properties

IUPAC Name

3-cyclopropylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7(6-1-2-6)3-4-8-5-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDGQWSGGBMWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylpyrrolidin-3-ol

CAS RN

1493020-19-1
Record name 3-cyclopropylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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